molecular formula C10H7F3O3 B1325237 3-(2,2,2-Trifluoroacetyl)phenyl acetate CAS No. 898787-73-0

3-(2,2,2-Trifluoroacetyl)phenyl acetate

Cat. No.: B1325237
CAS No.: 898787-73-0
M. Wt: 232.16 g/mol
InChI Key: IOQXUBKAIQXQSD-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroacetyl)phenyl acetate is a chemical compound belonging to the family of acetophenones. It is characterized by the presence of a trifluoroacetyl group attached to a phenyl ring, which is further connected to an acetate group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Scientific Research Applications

3-(2,2,2-Trifluoroacetyl)phenyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Future Directions

Trifluoromethyl derivatives are widely used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethyl derivatives, including “3-(2,2,2-Trifluoroacetyl)phenyl acetate”, will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroacetyl)phenyl acetate typically involves the reaction of 3-hydroxyacetophenone with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroacetyl)phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroacetyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2,2-Trifluoroacetyl)benzoic acid
  • 3-(2,2,2-Trifluoroacetyl)phenol
  • 3-(2,2,2-Trifluoroacetyl)aniline

Uniqueness

3-(2,2,2-Trifluoroacetyl)phenyl acetate is unique due to the presence of both the trifluoroacetyl and acetate groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater stability under oxidative conditions .

Properties

IUPAC Name

[3-(2,2,2-trifluoroacetyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c1-6(14)16-8-4-2-3-7(5-8)9(15)10(11,12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQXUBKAIQXQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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